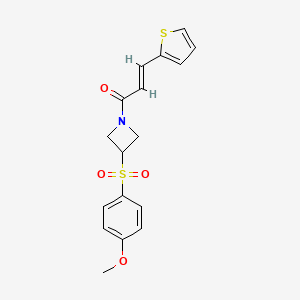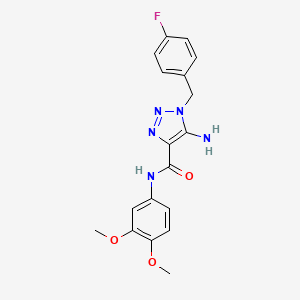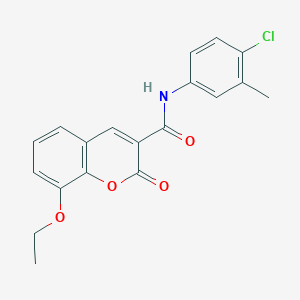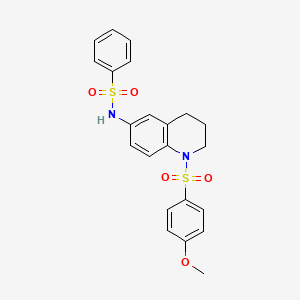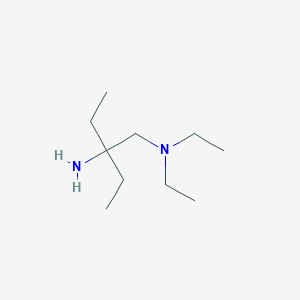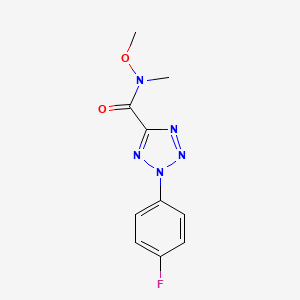![molecular formula C15H10BrN3O4S B2962998 2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 1021036-54-3](/img/structure/B2962998.png)
2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide” is a complex organic molecule. It incorporates a benzo[d][1,3]dioxole subunit . The benzo[d][1,3]dioxole structural motif is an integral part of many natural products, such as sesamol and piperine .
Synthesis Analysis
The synthesis of similar compounds incorporating the benzo[d][1,3]dioxole subunit has been reported . These compounds were characterized by elemental analysis and various spectroscopic techniques viz., multinuclear NMR (1H, 13C and 77Se), IR and mass spectrometry .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using single crystal X-ray crystallographic results . The molecular geometry of these compounds was also reported .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . The thermal decomposition behavior of these compounds was studied by thermogravimetric analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed . The molecular formula of a similar compound, 2-(Benzo[d][1,3]Dioxol-5-yl)Acetic Acid, is C9H8O4 and its molecular weight is 180.15742 .Scientific Research Applications
Synthesis and Characterization
- A series of compounds related to 2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide were synthesized and characterized. These compounds were confirmed through various spectral techniques including 1H-NMR, IR, and mass spectral data, indicating the precision in their synthesis (Rehman et al., 2013).
Biological Screening
- The synthesized compounds, similar to the one you're interested in, were screened for biological activities. They were found to be active against enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX). This suggests potential applications in addressing disorders related to these enzymes (Rehman et al., 2013).
Antimicrobial and Hemolytic Agents
- Other derivatives of this compound were investigated for their antimicrobial properties. They displayed activity against various microbial species, indicating potential for development into antimicrobial agents. Additionally, their hemolytic activity (interaction with red blood cells) was studied, which is crucial for assessing safety and toxicity (Rehman et al., 2016).
Anticonvulsant Evaluation
- A study focused on the anticonvulsant properties of related indoline derivatives. These compounds, including derivatives of oxadiazole acetamides, were evaluated using various tests to determine their effectiveness in treating seizures, suggesting a potential application in neurology (Nath et al., 2021).
Enzyme Inhibition and Therapeutic Potential
- Certain biheterocycles, structurally related to your compound of interest, were synthesized and their enzyme inhibition properties were studied. This research is vital for understanding how these compounds could be used as therapeutic agents, particularly in targeting specific enzymes related to diseases (Abbasi et al., 2018).
Future Directions
The future directions in the research of similar compounds involve the synthesis and evaluation of novel organoselenides . The discoveries of these compounds acting as antioxidants, antitumor, anti-infective agents, cytokine inducers, and immuno-modulators have stimulated widespread research efforts .
properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN3O4S/c16-12-4-3-11(24-12)14-18-19-15(23-14)17-13(20)6-8-1-2-9-10(5-8)22-7-21-9/h1-5H,6-7H2,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUQOKCBQIMOKKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC(=O)NC3=NN=C(O3)C4=CC=C(S4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(3-Amino-3-oxopropyl)piperazin-1-yl]-4-(3-chloroanilino)-4-oxobutanoic acid](/img/structure/B2962916.png)
![(Z)-methyl 2-((3-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2962917.png)
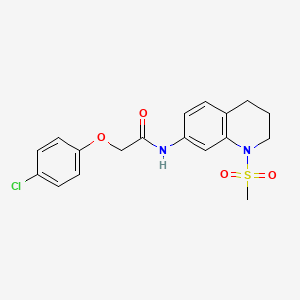
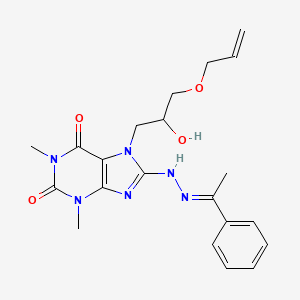
![1-[(2,6-dichlorophenyl)methyl]-3-methyl-4-(4-methylbenzoyl)-3H-quinoxalin-2-one](/img/structure/B2962921.png)
